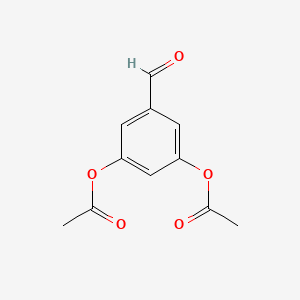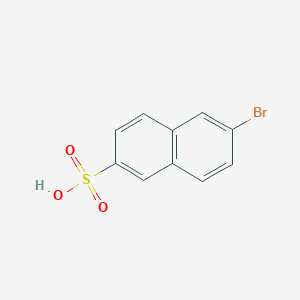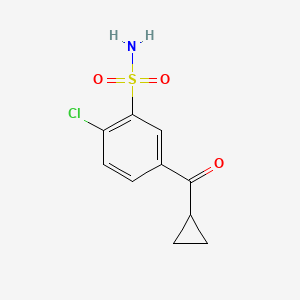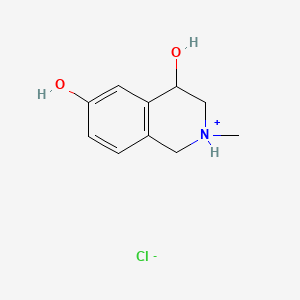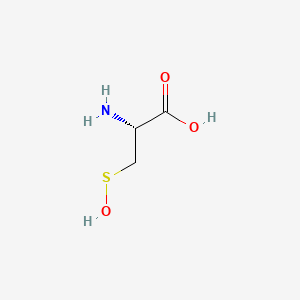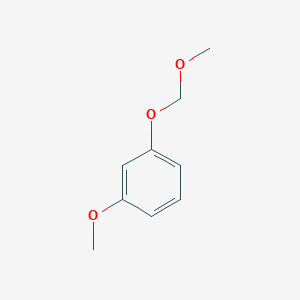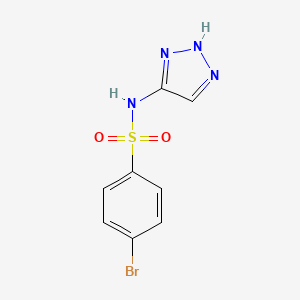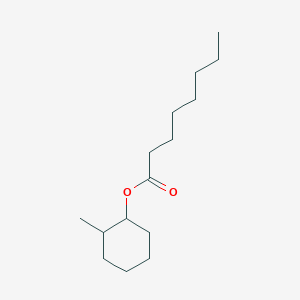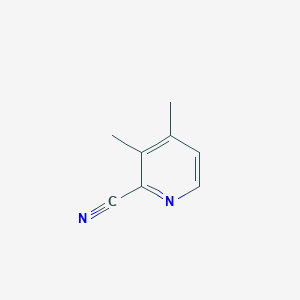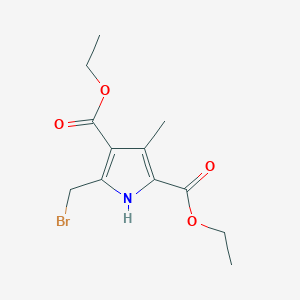
Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate
Übersicht
Beschreibung
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
While specific synthesis methods for “Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate” are not available, bromination reactions are commonly used in organic synthesis . For instance, halogenated derivatives of 5-(hydroxymethyl)furfural (HMF), such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .Wissenschaftliche Forschungsanwendungen
Synthesis and Oxidation Studies
Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a compound closely related to Diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate, has been synthesized from readily available materials and studied for its reaction with oxygen in aqueous base. This research explored the production of two oxidation products from this process and postulated their formation from a common intermediate. The study contributes to understanding the chemical behavior and potential applications of similar pyrrole derivatives (Campaigne & Shutske, 1974).
Electropolymerization and Optoelectronic Properties
A study on the synthesis of a new electropolymerizable monomer derived from a similar pyrrole compound focused on the cyclization reaction and the determination of optimal conditions for decarboxylation. This research has significant implications for the development of advanced conjugated systems with predictable electronic and structural properties, demonstrating the potential of pyrrole derivatives in the field of material science (Kurtay et al., 2020).
Novel Methodologies in Synthesis
Innovative synthetic methodologies have been developed for diethyl pyrrole derivatives. These methodologies enable the synthesis of various substituted pyrroline derivatives, highlighting the versatility and potential of pyrrole-based compounds in synthetic organic chemistry. The study underscores the importance of understanding the electronic and steric effects on the kinetics of such reactions (More et al., 2011).
Advanced Applications in Synthesis
Research into diethyl pyrrole derivatives has led to the development of regioselective preparation methods and coupling reactions with aldehydes. This research contributes to the synthesis of complex natural products and demonstrates the utility of pyrrole derivatives in organic synthesis (Ngwe et al., 1994).
Reactivity Studies
Studies on the reactivity of pyrrole pigments, including bromomethyl derivatives, provide insights into their electrophilic substitution reactions. These findings are crucial for understanding the reactivity patterns of pyrrole derivatives and have implications for their application in various fields, including organic synthesis and pigment chemistry (Daroca et al., 1984).
Eigenschaften
IUPAC Name |
diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4/c1-4-17-11(15)9-7(3)10(12(16)18-5-2)14-8(9)6-13/h14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNAQTXYIOAWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358718 | |
| Record name | Diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-(bromomethyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate | |
CAS RN |
57745-26-3 | |
| Record name | Diethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B3053947.png)
![1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B3053948.png)
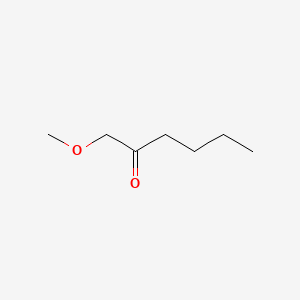
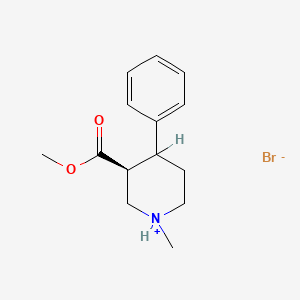
![(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)](/img/structure/B3053954.png)
